molecular formula C18H16N6O B10977795 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10977795
M. Wt: 332.4 g/mol
InChI Key: OPCQAWHLWAVOGB-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to these targets with high affinity, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]quinoxalin-3-ylmethyl)-1H-pyrazole-5-carboxamide
  • 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide exhibits unique properties due to the presence of the triazolo[4,3-a]pyridine moiety.

Biological Activity

1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N6O\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{O}

Research indicates that compounds similar to this compound often act through various biological pathways:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are crucial in cancer cell proliferation and survival.
  • Antioxidant Activity : These compounds may exhibit antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

A study examining the anticancer properties of pyrazole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings related to the cytotoxic effects of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BNCI-H46012.50Cell cycle arrest
Compound CA54926.00Inhibition of angiogenesis

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. For example, a derivative demonstrated inhibition of pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Anticancer Activity : A recent investigation into the effects of a related pyrazole compound indicated that it significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM. This study highlighted the potential for further development in lung cancer therapies .
  • Inflammation Model : In an animal model of inflammation, a pyrazole derivative was able to reduce edema significantly compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N6O/c1-23-15(11-14(22-23)13-7-3-2-4-8-13)18(25)19-12-17-21-20-16-9-5-6-10-24(16)17/h2-11H,12H2,1H3,(H,19,25)

InChI Key

OPCQAWHLWAVOGB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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